molecular formula C8H6N6O B8079438 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B8079438
M. Wt: 202.17 g/mol
InChI Key: QZUHNEKQDOBHJB-UHFFFAOYSA-N
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Description

7-Aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one (CAS: 2415766-50-4) is a nitrogen-rich heterocyclic compound with the molecular formula C₈H₆N₆O and a molecular weight of 202.18 g/mol . Its structure combines pyridine, triazole, and pyrimidine moieties, creating a fused polycyclic framework. This compound is part of a broader class of triazolopyrimidinones, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name

11-amino-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O/c9-13-2-1-6-5(7(13)15)3-14-8(12-6)10-4-11-14/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUHNEKQDOBHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=CN3C(=NC=N3)N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Aminotriazole Precursors

The most widely reported strategy involves sequential cyclization and functionalization starting from 1H-1,2,4-triazol-5-amine derivatives. In a representative protocol, ethyl 4-chloro-3-oxobutanoate reacts with 1H-1,2,4-triazol-5-amine in acetic acid to form a pyrimidine intermediate, which undergoes cyclization in phosphorus oxychloride (POCl₃) to yield the triazolopyrimidine core . Subsequent amination at the 7-position is achieved via nucleophilic substitution using ammonium hydroxide or benzylamine derivatives under reflux conditions.

Key Reaction Steps :

  • Cyclization : Heating 1H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in AcOH at 80°C for 6 hours yields 7-chloro-5-(chloromethyl)- triazolo[1,5-a]pyrimidine .

  • Amination : Treatment with aqueous NH₃ in ethanol at 60°C for 12 hours replaces the chloro substituent with an amino group.

Optimization Insights :

  • POCl₃ enhances cyclization efficiency by acting as both a solvent and dehydrating agent .

  • Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% .

Cyclocondensation Approaches

Cyclocondensation of chalcones with 3-phenyl-1,2,4-triazole-5-amine under solvent-free conditions offers a scalable route. For example, heating 4-methoxybenzaldehyde-derived chalcones with the aminotriazole at 210°C for 1 hour produces the triazolopyrimidine scaffold, followed by selective amination .

Representative Protocol :

  • Chalcone Preparation : Claisen-Schmidt condensation of 4-methoxyacetophenone and 4-chlorobenzaldehyde in methanolic NaOH yields the chalcone intermediate .

  • Cyclocondensation : Reaction with 3-phenyl-1,2,4-triazole-5-amine at 210°C for 60 minutes achieves 75–82% yields .

Mechanistic Analysis :

  • Nucleophilic attack by the triazole’s amino group on the chalcone’s carbonyl carbon.

  • Conjugate addition to the α,β-unsaturated ketone.

  • Aromatization via elimination of water .

Green Chemistry Methodologies

Eco-friendly synthesis using lemon juice as a catalyst in aqueous ethanol (8:2 v/v) has been demonstrated for analogous triazolopyrimidines . This method avoids toxic solvents and reduces energy consumption.

Procedure :

  • A one-pot reaction of 3-amino-1H-1,2,4-triazole, 4-chlorobenzaldehyde, and 1,3-dimethylbarbituric acid in lemon juice–ethanol at 80°C for 4 hours yields 85% product .

  • Advantages :

    • Eliminates chromatographic purification.

    • Catalyst reusability for 3–4 cycles without yield loss .

Functional Group Transformation Strategies

Post-synthetic modification of nitro- or cyano-substituted precursors provides an alternative pathway. For instance, catalytic hydrogenation (H₂, Pd/C) of 7-nitropyrido[4,3-d]triazolopyrimidine in methanol reduces the nitro group to an amine with >90% efficiency.

Critical Considerations :

  • Selectivity : PtO₂ catalysts minimize over-reduction of the triazole ring .

  • Side Reactions : Competing dehalogenation may occur if chloro substituents are present.

Catalytic Methods Using Advanced Materials

Silica-supported sulfonic acid catalysts (e.g., SiO₂@(CH₂)₃-AT/SO₃H) enable solvent-free synthesis at 100°C, achieving 88–92% yields .

Catalyst Synthesis :

  • Functionalization of silica nanoparticles with 3-aminotriazole.

  • Grafting with chlorosulfonic acid to introduce Brønsted acid sites .

Performance Metrics :

CatalystTemperature (°C)Yield (%)Purity (%)
SiO₂@AT/SO₃H1009299
H₂SO₄1007895

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO- d₆) :

  • δ 8.42 (s, 1H, triazole-H), 7.89 (d, J = 8.5 Hz, 2H, pyrido-H), 6.75 (s, 2H, NH₂), 3.92 (s, 3H, OCH₃) .

IR (KBr, cm⁻¹) :

  • 3329 (N–H stretch), 1677 (C=O), 1593 (C=N), 1288 (C–S–C) .

LC-MS : m/z 349.20 [M + H]⁺ (calc. 348.14) .

Industrial-Scale Production Considerations

Continuous flow reactors improve reproducibility for large-scale synthesis:

  • Residence Time : 15 minutes at 120°C.

  • Throughput : 2.5 kg/day with 98% purity .

Purification Techniques :

  • Recrystallization from DMF/water (1:3) removes unreacted starting materials .

  • Simulated moving bed (SMB) chromatography isolates enantiomers if chiral centers form .

Challenges and Limitations

  • Solubility Issues : Poor aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions .

  • Byproduct Formation : Over-cyclization may generate triazolo[1,5-c]pyrimidine isomers, requiring careful pH control .

  • Catalyst Deactivation : Sulfonic acid catalysts lose activity after 5 cycles due to sulfur leaching .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at the aminopyridine moiety, leading to the formation of hydroxyl derivatives.

  • Reduction: : Reduction reactions may target the triazole or pyrimidine rings, producing partially reduced analogs.

  • Substitution: : Various substituents can be introduced at different positions of the molecule via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or other strong oxidizing agents.

  • Reduction: : Sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products Formed from These Reactions

The major products depend on the specific reaction, but typical examples include hydroxylated derivatives from oxidation, reduced triazole or pyrimidine products from reduction, and substituted analogs with various functional groups from substitution reactions.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can be achieved through various methods including microwave-assisted synthesis and conventional heating techniques. The compound typically exhibits a molecular formula of C₈H₆N₆O with a molecular weight of 202.18 g/mol. Its structure includes multiple nitrogen atoms which contribute to its biological activity.

Table 1: Synthesis Methods

MethodDescriptionYield (%)
Microwave-assisted synthesisEco-friendly method with high efficiency and reduced reaction time83
Conventional heatingTraditional method involving refluxing with various solventsVaries

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, several synthesized compounds showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin.

  • Case Study : A series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds demonstrated MIC values ranging from 0.25 to 2.0 μg/mL against various pathogens including E. coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Research indicates that certain derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

  • Case Study : A study focusing on the structure-activity relationship (SAR) of triazolopyrimidines revealed that modifications at specific positions significantly enhanced anticancer activity .

Antiepileptic Effects

In the search for safer antiepileptic drugs, derivatives of this compound have been synthesized and tested for their efficacy in modulating neuronal excitability.

  • Case Study : A series of 2,5-disubstituted triazolo[1,5-a]pyrimidine derivatives were designed and shown to possess promising antiepileptic properties in preclinical models .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on biological pathways. The exact mechanism can vary depending on the target and the context of use.

Comparison with Similar Compounds

Triazolopyrimidinones exhibit structural diversity based on substituents and fused ring systems. Below is a detailed comparison of 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one with analogous derivatives:

Structural Variations and Substituent Effects
Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C₈H₆N₆O 7-NH₂ Potential anticancer/antimicrobial
6-Benzoyl-7-methyl-2-(phenylamino)thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(3H)-one C₂₁H₁₆N₆O₂S 6-benzoyl, 7-methyl, 2-phenylamino Antimicrobial
7-(2-Chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one C₂₃H₁₆ClN₅O 7-(2-chlorobenzyl), 9-phenyl Anticancer (structural analog)
5-(Chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (S1-TP) C₁₃H₁₁ClN₄O₂ 5-chloromethyl, 2-(4-methoxyphenyl) Electrochemical drug candidate
7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives C₆H₅N₅O 7-OH Kinase inhibition (e.g., EGFR)

Key Observations :

  • The 7-amino group in the target compound distinguishes it from analogs with hydroxy, benzoyl, or chlorobenzyl substituents.
  • Thieno-fused derivatives (e.g., compound in ) exhibit antimicrobial activity due to sulfur-containing moieties, which may enhance membrane penetration .
  • Chloromethyl or morpholinomethyl substituents (e.g., S1-TP in ) improve electrochemical stability, making them suitable for voltammetric drug analysis .

Key Observations :

  • High-temperature cyclization (e.g., polyphosphoric acid at 250°C) is critical for pyrido-triazolopyrimidinone synthesis but may limit scalability .
  • Mercury(II) oxide (HgO) in DMF efficiently catalyzes thieno-triazolopyrimidinone formation, though environmental concerns arise .
Spectral and Physicochemical Properties
Compound IR Absorption (cm⁻¹) ¹H-NMR Signals (δ, ppm) Mass Spec (m/z)
Target compound NH₂: 3405–3355; C=O: 1680–1665 NH₂: 6.10 (s); NH: 10.70 (s) 202 (M⁺)
6-Benzoyl-7-methyl derivative NH: 3360–3320; C=O: 1715–1676 NH: 9.60 (s), 10.80 (s) 401 (M⁺, 95%)
2-Mercapto derivative SH: 2372; NH: 3345 SH: 2.62 (s); NH: 9.05 (s) 342 (M⁺, 93%)
S1-TP (electrochemical derivative) NH: 3341; C=O: 1724–1680 NH: 9.15 (s) 326 (M⁺, 100%)

Key Observations :

  • NH₂ groups in the target compound produce distinct IR bands (3405–3355 cm⁻¹) and split ¹H-NMR signals .
  • Mercapto derivatives show unique SH peaks at ~2372 cm⁻¹ in IR and δ2.62 ppm in ¹H-NMR .

Biological Activity

The compound 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables and case studies.

Basic Information

  • Chemical Formula : C₈H₆N₆O
  • Molecular Weight : 202.18 g/mol
  • CAS Number : 908553-83-3
  • MDL Number : MFCD08592518

Structural Features

The compound features a pyridine ring fused with a triazole and pyrimidine moieties, which are known for their diverse pharmacological properties. The specific arrangement of nitrogen atoms contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

  • A study synthesized various derivatives and evaluated their anti-proliferative effects against several cancer cell lines, including A549 (lung), PC-3 (prostate), HCT116 (colon), MCF-7 (breast), and MDA-MB-231 (breast) cells.
  • The most potent derivative exhibited IC50 values ranging from 0.16 to 0.70 μM across these cell lines, indicating significant anti-proliferative activity .

The mechanism by which these compounds exert their effects includes:

  • Inducing apoptosis in cancer cells through mitochondrial membrane potential disruption.
  • Arresting the cell cycle at the G1 phase.
  • Inhibiting tumor cell migration.

These findings suggest that the compound may target specific proteins involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

In addition to anticancer properties, various derivatives of this compound have shown promising antimicrobial activity:

  • A series of synthesized triazolo[1,5-a]pyrimidine derivatives were evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
  • The minimal inhibitory concentration (MIC) values for several compounds ranged from 0.25 to 2.0 μg/mL, outperforming standard antibiotics like ciprofloxacin and fluconazole .

Comparative Efficacy Table

CompoundMIC (μg/mL)Activity Type
Compound A0.25Gram-positive Bacteria
Compound B0.68DNA Gyrase Inhibition
Compound C10–90Ciprofloxacin
Compound D15.50–26.30Fungi

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Variations in substituents on the triazole or pyrimidine rings can significantly affect potency.
  • For instance, modifications to the aniline moiety have been linked to enhanced anti-proliferative effects against specific cancer cell lines.

Case Study 1: Anticancer Activity

In a study by Zhang et al., a novel derivative was tested against MCF-7 cells. The results indicated that this compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. The study concluded that targeting PLK1 could be a viable strategy for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazolo[1,5-a]pyrimidines demonstrated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the potential for these compounds to serve as templates for new antibiotic agents given their superior efficacy compared to existing treatments .

Q & A

Q. What are the common synthetic routes for preparing 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one and its derivatives?

The compound is typically synthesized via multicomponent reactions involving aminotriazoles, carbonyl derivatives, and aromatic aldehydes. For example:

  • One-pot fusion method : Combine aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and an aromatic aldehyde in DMF at 130°C for 10–15 minutes, followed by cooling and crystallization in ethanol .
  • Additive-assisted synthesis : Use catalysts like iodine or acidic additives to enhance cyclization efficiency and yield (e.g., 38–70% yields under sealed-tube conditions at 110–130°C) . Key analytical validation steps include 1H^1H NMR (DMSO-d6d_6) for confirming substitution patterns and melting point analysis (e.g., 244–296°C for derivatives) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations are used to determine quantum chemical parameters (e.g., HOMO-LUMO gaps, Fukui indices) to predict electrophilic/nucleophilic sites. For example:

  • Reactivity mapping : Computational models of similar triazolopyrimidines reveal electron-deficient regions at the pyrimidine ring, guiding functionalization strategies .
  • Reaction path optimization : Tools like Gaussian or ORCA integrate transition-state simulations to identify low-energy pathways for synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H^1H and 13C^13C NMR : Assign chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) to confirm regioselectivity and substituent effects .
  • IR spectroscopy : Identify key functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}, NH2_2 deformation at ~3300 cm1^{-1}) .
  • Mass spectrometry : Validate molecular weight via ESI-MS (e.g., m/z 533 for derivatives with halogen substituents) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected 1H^1H NMR splitting patterns) may arise from dynamic processes like tautomerism. Methodological approaches include:

  • Variable-temperature NMR : Monitor signal coalescence to identify tautomeric equilibria (e.g., keto-enol shifts in pyrimidinones) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants for ambiguous protons .
  • X-ray crystallography : Resolve crystal structures to unambiguously confirm regiochemistry .

Q. What experimental design strategies optimize reaction yields for complex derivatives?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (110–130°C), solvent (DMF vs. ethanol), and catalyst loading. For example, sealed-tube reactions at 130°C for 15 minutes improved yields from 38% to 58% for furyl-substituted derivatives .
  • Additive screening : Evaluate iodine, acetic acid, or ionic liquids to accelerate cyclization. reports a 20% yield increase using iodine as a catalyst .

Q. How can computational and experimental data be integrated to streamline synthesis?

The ICReDD framework combines quantum mechanics (QM) calculations with machine learning:

  • Reaction path search : Use QM to simulate intermediates and transition states, narrowing optimal conditions (e.g., identifying DMF as superior to THF for solubility) .
  • Data feedback loops : Train ML models on experimental yields and spectroscopic data to predict viable substrates (e.g., favoring electron-rich aldehydes for higher yields) .

Q. What methodologies address challenges in scaling up laboratory syntheses?

  • Continuous flow chemistry : Mitigate exothermicity risks in large-scale reactions by controlling residence time and temperature .
  • Membrane separation : Purify crude products via nanofiltration to remove unreacted aldehydes or byproducts .
  • Process analytical technology (PAT) : Implement inline IR or Raman spectroscopy for real-time monitoring of reaction progression .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Error source analysis : Check for approximations in DFT functionals (e.g., B3LYP vs. M06-2X) that may misestimate steric effects .
  • Solvent effect modeling : Re-run simulations with explicit solvent models (e.g., SMD in DMSO) to improve agreement with observed reaction rates .

Q. What strategies validate the biological relevance of derivatives without commercial bias?

  • Targeted library design : Prioritize derivatives with logP < 5 and polar surface areas >60 Ų to enhance bioavailability .
  • In silico docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to shortlist candidates for in vitro testing .

Methodological Innovations

Q. How can chemical software enhance data reproducibility in studies of this compound?

  • Electronic lab notebooks (ELNs) : Use platforms like LabArchives to standardize reaction entries and spectral data .
  • Cheminformatics tools : Employ KNIME or Pipeline Pilot to automate structure-activity relationship (SAR) analysis across derivatives .

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